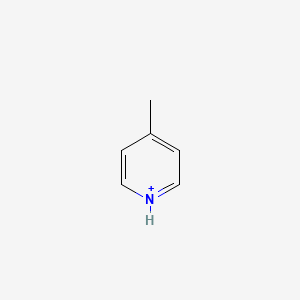

4-Methylpyridin-1-ium

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N+ |

|---|---|

Molecular Weight |

94.13 g/mol |

IUPAC Name |

4-methylpyridin-1-ium |

InChI |

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/p+1 |

InChI Key |

FKNQCJSGGFJEIZ-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC=[NH+]C=C1 |

Synonyms |

4-methylpyridine 4-methylpyridinium |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Methylpyridin-1-ium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 4-Methylpyridin-1-ium salts in a diverse range of organic solvents. As a fundamental parameter influencing reaction kinetics, purification strategies, and formulation development, a thorough understanding of solubility is paramount for the effective application of this pyridinium-based compound. This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination, offering a robust resource for researchers in the chemical and pharmaceutical sciences. We delve into the molecular interactions governing solubility, present available solubility data, and provide detailed, step-by-step protocols for experimental quantification using gravimetric, Ultraviolet-Visible (UV-Vis) spectroscopic, and Nuclear Magnetic Resonance (¹H NMR) techniques.

Introduction: The Significance of 4-Methylpyridin-1-ium and Its Solubility

4-Methylpyridin-1-ium, a quaternary ammonium cation derived from 4-methylpyridine, is a key structural motif in a variety of applications, including as a component of ionic liquids and as a precursor in organic synthesis. The solubility of its salts is a critical physicochemical property that dictates its utility in numerous contexts. For instance, in synthetic chemistry, the choice of solvent is contingent on the ability to dissolve reactants and reagents to a sufficient concentration for efficient transformation. In the realm of drug development, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a crucial factor influencing bioavailability and formulation strategies.

This guide aims to provide a deep understanding of the factors governing the solubility of 4-Methylpyridin-1-ium salts and to equip researchers with the practical knowledge to accurately determine this essential parameter.

Physicochemical Principles Governing Solubility

The solubility of an ionic compound like a 4-Methylpyridin-1-ium salt in an organic solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, starting point for predicting solubility. A more nuanced understanding requires consideration of the following factors:

-

Lattice Energy: For a solid salt to dissolve, the energy released from the interaction of its ions with the solvent molecules (solvation energy) must overcome the energy holding the ions together in the crystal lattice (lattice energy).[1][2][3] Pyridinium salts with bulky and asymmetric ions may have weaker crystal lattice forces compared to simple inorganic salts, potentially leading to greater solubility in some organic solvents.

-

Solvent Polarity: Polar solvents, characterized by a significant dipole moment, are generally more effective at solvating ions. The polar nature of the 4-methylpyridinium cation suggests a preference for polar solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of pyridinium salts. The hydrogen atoms on the pyridinium ring can participate in hydrogen bonding interactions with hydrogen bond-accepting solvents.[4][5] Conversely, the anion of the salt can interact with hydrogen bond-donating solvents.

-

Van der Waals Forces and C–H···π Interactions: Non-polar interactions, such as van der Waals forces, also play a role, particularly in less polar solvents. Subtle structural modifications that promote dispersion forces, such as C–H···π interactions, have been shown to dramatically impact the solubility of pyridinium salts in organic solvents like acetonitrile.

Solubility Profile of 4-Methylpyridin-1-ium Salts: A Survey of the Landscape

Table 1: Qualitative and Quantitative Solubility of 4-Methylpyridin-1-ium Salts in Various Organic Solvents

| Solvent Class | Solvent | 4-Methylpyridin-1-ium Bromide (or related) |

| Polar Protic | Methanol | Likely Soluble. Ionic liquids, in general, show good solubility in short-chain alcohols.[4] |

| Ethanol | Soluble. The micellization behavior of n-alkyl-4-methylpyridinium bromides has been studied in water-ethanol mixtures, indicating solubility in ethanol.[6] Pyridinium chloride is also soluble in ethanol.[7] | |

| Isopropanol | Likely Soluble, potentially to a lesser extent than in methanol or ethanol due to decreased polarity. | |

| n-Butanol | Likely Soluble, with solubility expected to decrease with increasing alkyl chain length of the alcohol. | |

| Polar Aprotic | Acetone | Likely Soluble. |

| Acetonitrile | Soluble. Studies on various N-substituted pyridinium salts show a wide range of solubilities in acetonitrile, from 0.3 M to over 2.0 M, heavily influenced by subtle structural changes. | |

| Dimethylformamide (DMF) | Likely Soluble. | |

| Ethyl Acetate | Sparingly Soluble to Insoluble. Ethyl acetate was used to wash a synthesized 4-methyl-1-(3-phenoxypropyl)pyridinium bromide salt, suggesting low solubility.[8][9][10] | |

| Chlorinated | Dichloromethane (DCM) | Likely Soluble. |

| Chloroform | Soluble. Pyridinium chloride is soluble in chloroform.[7] | |

| Non-Polar | Toluene | Very Sparingly Soluble. The mole fraction solubility of 1-butyl-4-methylpyridinium tetrafluoroborate in toluene is extremely low (in the range of 1.0·10⁻⁵ to 5.2·10⁻⁵).[11] Toluene was also used as a solvent for the synthesis of a 4-methylpyridinium bromide derivative, with the product precipitating out, indicating low solubility.[8][9][10] |

| Hexane | Insoluble. As a general rule, ionic compounds exhibit very poor solubility in non-polar aliphatic hydrocarbons.[12] |

Note: "Likely Soluble" or "Likely Sparingly Soluble/Insoluble" are estimations based on general principles of solubility and data from structurally similar compounds. Experimental verification is always recommended.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust experimental design and execution. The choice of method depends on factors such as the expected solubility range, the physicochemical properties of the solute and solvent, and the available analytical instrumentation. The following section provides detailed protocols for three widely used methods.

Synthesis of 4-Methylpyridin-1-ium Bromide

A reliable source of the 4-methylpyridin-1-ium salt is a prerequisite for any solubility study. The following is a general procedure for the synthesis of 4-methylpyridinium bromide.

Protocol 4.1.1: Synthesis of 4-Methylpyridin-1-ium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add methyl bromide (CH₃Br) (typically a solution in a suitable solvent, ~1.1 equivalents) dropwise at room temperature. Caution: Methyl bromide is a toxic and volatile substance. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the product.

-

Isolation: Cool the reaction mixture to room temperature. The solid product can be isolated by vacuum filtration.

-

Purification: Wash the collected solid with a solvent in which the product is expected to have low solubility, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.[8][9][10]

-

Drying: Dry the purified 4-methylpyridin-1-ium bromide under vacuum to remove residual solvents.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of 4-methylpyridin-1-ium bromide.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly for compounds with moderate to high solubility.[11][13][14][15] It involves preparing a saturated solution, separating a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Protocol 4.2.1: Gravimetric Determination of Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-methylpyridin-1-ium bromide to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Equilibration and Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Drying and Weighing:

-

Dry the container with the solid residue to a constant weight in a vacuum oven.

-

Accurately weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the solute by subtracting the initial weight of the empty container.

-

The solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

Caption: Step-by-step workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry

For compounds that possess a chromophore, such as the aromatic pyridinium ring, UV-Vis spectrophotometry offers a sensitive and rapid method for determining solubility, especially at lower concentrations.[16][17][18][19][20] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Protocol 4.3.1: UV-Vis Spectrophotometric Determination of Solubility

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 4-methylpyridin-1-ium bromide of a known high concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). The λ_max can be determined by scanning the UV-Vis spectrum of one of the standard solutions.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method (Protocol 4.2.1) to prepare a saturated solution and separate the solid and liquid phases.

-

-

Sample Preparation and Measurement:

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Caption: Workflow for solubility determination using UV-Vis spectrophotometry.

¹H NMR Spectroscopy

¹H NMR spectroscopy can be a powerful tool for quantifying the solubility of compounds in deuterated solvents.[12][21] This method involves adding a known amount of an internal standard to a saturated solution and comparing the integral of a characteristic peak of the solute to that of the internal standard.

Protocol 4.4.1: ¹H NMR Determination of Solubility

-

Selection of Internal Standard: Choose an internal standard that is soluble in the deuterated solvent, does not react with the solute or solvent, and has a peak in a region of the ¹H NMR spectrum that does not overlap with the peaks of the solute or solvent.

-

Preparation of Saturated Solution:

-

In an NMR tube, add an excess amount of 4-methylpyridin-1-ium bromide to a known volume or mass of the deuterated organic solvent.

-

Add a precisely weighed amount of the internal standard.

-

Seal the NMR tube and agitate it at a constant temperature until equilibrium is reached, ensuring excess solid remains.

-

-

NMR Measurement:

-

Allow the excess solid to settle to the bottom of the NMR tube.

-

Acquire a quantitative ¹H NMR spectrum of the supernatant. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.

-

-

Data Analysis and Calculation:

-

Integrate a well-resolved peak of the 4-methylpyridin-1-ium cation and a peak from the internal standard.

-

Calculate the molar ratio of the solute to the internal standard using the integral values and the number of protons corresponding to each peak.

-

Knowing the initial amount of the internal standard and the volume/mass of the solvent, calculate the molar concentration of the 4-methylpyridin-1-ium salt in the saturated solution.

-

Caption: Workflow for determining solubility via ¹H NMR spectroscopy.

Conclusion and Future Outlook

The solubility of 4-Methylpyridin-1-ium salts in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While a complete quantitative dataset remains to be fully elucidated, the principles and experimental methodologies outlined in this guide provide a robust framework for researchers to predict, understand, and quantify this critical parameter. The choice of anion and the specific organic solvent will ultimately dictate the solubility, with polar solvents generally being more effective. The provided step-by-step protocols for gravimetric, UV-Vis, and ¹H NMR analysis offer practical and reliable means for generating the necessary solubility data for a given application. As the use of pyridinium-based compounds continues to expand, a deeper and more comprehensive understanding of their solubility behavior will be essential for unlocking their full potential in various scientific and industrial endeavors.

References

-

Said, M. A., Aouad, M. R., Hughes, D. L., Almehmadi, M. A., & Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1836-1840. [Link]

-

Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. (2024). MDPI. [Link]

-

Said, M. A., Aouad, M. R., Hughes, D. L., Almehmadi, M. A., & Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. IUCrData, 2(11). [Link]

-

Said, M. A., Aouad, M. R., Hughes, D. L., Almehmadi, M. A., & Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl). CORE. [Link]

-

Hydrogen-Bonding Interactions in Pyridinium-Based Ionic Liquids and Dimethyl Sulfoxide Binary Systems: A Combined Experimental and Computational Study. (2018). ResearchGate. [Link]

-

Principles of UV-Vis Spectroscopy. Solubility of Things. [Link]

-

Solubility and Thermodynamic Parameters of H 2 S/CH 4 in Ionic Liquids Determined by 1 H NMR. (2024). ResearchGate. [Link]

-

Solubility and Thermodynamic Parameters of H2S/CH4 in Ionic Liquids Determined by 1H NMR. (2024). National Institutes of Health. [Link]

-

1-Butyl-4-Methylpyridinium Chloride. ChemBK. [Link]

-

The Solubility Parameters of Ionic Liquids. (2010). Semantic Scholar. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. [Link]

-

Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. accedaCRIS. [Link]

-

Micellization and thermodynamics study of n-alkyl-4-methylpyridinium bromides in water and mixed water-ethanol media. (2025). ResearchGate. [Link]

-

Solubility of Organic Compounds. (2023). chem.ucla.edu. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ACS Publications. [Link]

-

Determination of Solubility by Gravimetric Method. mustaqbal-college.edu.iq. [Link]

-

Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl). (2017). CORE. [Link]

-

1-Butyl-4-methylpyridinium bromide. PubChem. [Link]

-

n‐Hexadecyl‐4‐Methylpyridinium Bromide Micellization, Sudan III Solubilization Test, [C16ppicoBr]‐SDS Interaction, KBr and NaBr Effects, and Thermodynamics Studies. (2025). ResearchGate. [Link]

-

4-Methylpyridinium chloride. PubChem. [Link]

-

Pyridinium chloride. Wikipedia. [Link]

-

1-BUTYL-4-METHYLPYRIDINIUM BROMIDE. gsrs.ncats.nih.gov. [Link]

-

UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]

-

1-Hydroxy-4-methylpyridinium chloride. (2022). ResearchGate. [Link]

-

Uv vis spectroscopy practical. (2014). SlideShare. [Link]

-

Easy Spectrophotometry Guide. METTLER TOLEDO. [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

-

7: Gravimetric Analysis (Experiment). (2021). Chemistry LibreTexts. [Link]

-

1-ethyl-4-methylpyridinium bromide. IOLITEC. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

-

Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. (2025). ResearchGate. [Link]

-

CHAPTER 20: Lattice Energy. Mega Lecture. [Link]

-

Lattice Energy of Ionic Compounds, Basic Introduction, Charge vs Ionic Radius. (2017). YouTube. [Link]

-

Lattice energy. Khan Academy. [Link]

Sources

- 1. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Solubility Parameters of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Ionic liquids: “normal” solvents or nanostructured fluids? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 12. chem.ws [chem.ws]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1-Ethyl-4-methylpyridinium Bromide | 32353-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. 65350-59-6 CAS MSDS (1-BUTYL-4-METHYLPYRIDINIUM BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. PubChemLite - 1-ethyl-4-methylpyridinium bromide (C8H12N) [pubchemlite.lcsb.uni.lu]

- 19. 1-Butyl-4-methylpyridin-1-ium bromide | 65350-59-6 [sigmaaldrich.com]

- 20. 4-Cyano-1-methyl-pyridinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]

The Reactivity of 4-Methylpyridin-1-ium with Nucleophiles: Mechanisms, Methodologies, and Synthetic Applications

An In-depth Technical Guide:

Abstract

Pyridinium salts are privileged scaffolds in medicinal chemistry, organic synthesis, and materials science.[1][2] Their inherent positive charge renders the heterocyclic ring highly susceptible to nucleophilic attack, providing a versatile platform for molecular diversification. This technical guide offers an in-depth exploration of the reactivity of the 4-Methylpyridin-1-ium cation, a representative N-alkylpyridinium salt, with a range of nucleophiles. We will dissect the core reaction pathways—Nucleophilic Aromatic Substitution (SNAr), Covalent Addition, and Ring-Opening—from a mechanistic and practical standpoint. This document is designed for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also field-proven experimental protocols and the causal logic behind methodological choices.

The Electrophilic Nature of the 4-Methylpyridin-1-ium Cation

The quaternization of the nitrogen atom in pyridine transforms the electron-rich aromatic ring into a highly electron-deficient system.[3] In the 4-Methylpyridin-1-ium ion, the positive charge is formally on the nitrogen, but resonance delocalization results in a significant partial positive charge (δ+) at the C2, C4, and C6 positions, making them prime targets for nucleophilic attack.[4][5] The methyl group at the C4 position, being weakly electron-donating, has a minor electronic influence compared to the powerful activating effect of the quaternary nitrogen. However, its steric bulk can influence the regioselectivity of nucleophilic attack, particularly at the C4 position.

The primary modes of reactivity are dictated by the nature of the nucleophile and the presence (or absence) of a suitable leaving group on the pyridinium ring.

Caption: Electrophilic sites and major reaction pathways for the 4-Methylpyridin-1-ium ion.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for functionalizing the pyridinium ring by displacing a leaving group. This pathway is contingent on the presence of a suitable leaving group, typically a halide or a pseudohalide, at one of the activated positions (C2, C4, or C6).[6]

Mechanism and Causality

The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount; the negative charge is delocalized onto the electronegative nitrogen atom, a key stabilizing factor that makes the reaction feasible.[4]

-

Elimination: The leaving group is expelled, and the aromaticity of the pyridinium ring is restored.

Caption: The addition-elimination mechanism for SNAr reactions on a pyridinium salt.

Leaving Group Reactivity and Mechanistic Nuances

In classical SNAr reactions of activated aryl halides, the rate-determining step is typically the initial nucleophilic addition, leading to a leaving group reactivity order of F > Cl ≈ Br > I.[7][8] However, studies on N-methylpyridinium ions have revealed a more complex picture. For the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[8][9][10] This deviation is explained by a change in the rate-determining step. The reaction is second-order in piperidine, indicating that the mechanism involves a rate-determining deprotonation of the addition intermediate by a second molecule of the nucleophile.[7][8] The high reactivity of the cyano-substituted substrates is attributed to the electron-withdrawing cyano group increasing the acidity of the N-H proton in the addition complex, thus accelerating the deprotonation step.[8][9]

Table 1: Kinetic Data for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine [8]

| Leaving Group (L) | k (M⁻²s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 2-CN | 1.3 | 11.0 | -19.1 |

| 2-F | 0.027 | 11.2 | -27.8 |

| 2-Cl | 0.023 | 12.3 | -24.4 |

| 2-Br | 0.021 | 12.7 | -23.1 |

| 2-I | 0.015 | 12.8 | -23.8 |

Data from reactions with piperidine in methanol.

Experimental Protocol: SNAr of 2-Chloro-4-methylpyridinium with a Secondary Amine

This protocol describes a general procedure for the substitution of a chloro group at the C2 position. The choice of a non-protic polar solvent like acetonitrile facilitates the reaction of charged species, while a base is required to neutralize the acid formed if the nucleophile is a primary or secondary amine.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the 2-chloro-4-methylpyridin-1-ium salt (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Nucleophile: Add the secondary amine (e.g., morpholine, 1.2 eq.) to the solution.

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) to the mixture. The base acts as an acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS analysis.[6] The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Nucleophilic Addition Reactions

When no leaving group is present, or when a very strong, "hard" nucleophile is used, a covalent addition reaction occurs, leading to the formation of dihydropyridine derivatives.[11] These products can be stable and isolable or serve as reactive intermediates.

Mechanism and Regioselectivity

The nucleophile directly attacks one of the electrophilic carbons (C2, C4, or C6) to form a neutral dihydropyridine.[12] The regioselectivity of this addition is a delicate balance of electronic and steric factors.[13]

-

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor attack at the C2 position.[11][12]

-

Steric Hindrance: In 4-methylpyridin-1-ium, direct attack at C4 by a bulky nucleophile is sterically hindered, making C2/C6 addition more favorable. Studies on the reaction of 4-methylpyridine with n-butyl-lithium showed a mixture of 1,2-nucleophilic addition and deprotonation (metalation) of the methyl group, highlighting the competition between these pathways.[14][15]

The resulting N-alkyl-1,2- or 1,4-dihydropyridines are versatile intermediates. They can be oxidized to yield substituted pyridines, effectively achieving a formal C-H functionalization.[12]

Caption: Nucleophilic addition pathways leading to dihydropyridine derivatives.

Experimental Protocol: Addition of a Grignard Reagent to 4-Methylpyridin-1-ium

This protocol must be conducted under strictly anhydrous conditions as organometallic reagents are highly reactive towards water and protic solvents.

-

Setup: Assemble a three-neck flask, equipped with a dropping funnel and a reflux condenser, under a positive pressure of argon. Flame-dry all glassware before use.

-

Reagent Preparation: Suspend the 4-methylpyridin-1-ium salt (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath).[6]

-

Nucleophile Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq. in THF) dropwise to the cooled suspension via the dropping funnel over 30 minutes, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting dihydropyridine may be unstable and is often used immediately in the next step (e.g., oxidation) or purified quickly via chromatography.

Ring-Opening Reactions: The Zincke Chemistry Platform

A fascinating and synthetically powerful reaction of pyridinium salts is the Zincke ring-opening. This reaction transforms the pyridine heterocycle into a linear, functionalized diene, providing access to entirely different molecular architectures.[16][17]

The Zincke Reaction Mechanism

The classical Zincke reaction involves the treatment of an N-(2,4-dinitrophenyl)pyridinium salt with a primary or secondary amine.[18]

-

Initial Attack: The amine nucleophile attacks the C2 position of the highly activated pyridinium salt.

-

Ring Opening: This addition induces an electrocyclic ring-opening, cleaving the C-N bond to form a glutaconaldehyde derivative.[16]

-

Displacement: A second equivalent of the amine then displaces the 2,4-dinitroaniline group to yield the final product.[18]

When a secondary amine is used, the product is a 5-amino-2,4-pentadienal, commonly known as a Zincke aldehyde .[19] These donor-acceptor dienes are exceptionally useful building blocks in the synthesis of other heterocycles and natural products.[16][19]

Caption: Simplified mechanism of the Zincke reaction to form a Zincke aldehyde.

Modern Extensions and Synthetic Utility

The scope of Zincke chemistry has been expanded significantly. For example, a "reductive Zincke reaction" has been developed where pyridinium salts are treated with a rhodium catalyst, formic acid, and a secondary amine to produce δ-amino ketones.[20] This transformation showcases the adaptability of the ring-opening strategy for accessing saturated structures. The Vanderwal group has pioneered the use of Zincke aldehydes derived from tryptamine in concise total syntheses of complex indole alkaloids like strychnine.[19]

Experimental Protocol: Synthesis of a Zincke Aldehyde

This protocol is adapted from the general procedure for reacting N-activated pyridinium salts with secondary amines.[17]

-

Activation: Prepare the N-(2,4-dinitrophenyl)-4-methylpyridinium chloride by reacting 4-methylpyridine with 1-chloro-2,4-dinitrobenzene. This salt is typically isolated and purified by recrystallization before use.[18]

-

Reaction Setup: Dissolve the purified N-(2,4-dinitrophenyl)-4-methylpyridinium salt (1.0 eq.) in a suitable solvent like ethanol or THF in a round-bottom flask.

-

Nucleophile Addition: Add a secondary amine (e.g., piperidine, 2.2 eq.) to the solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the color change and TLC analysis. The formation of the Zincke aldehyde is often accompanied by the precipitation of 2,4-dinitroaniline.

-

Work-up and Purification: After the reaction is complete (typically 1-4 hours), filter the mixture to remove the precipitated 2,4-dinitroaniline. The filtrate contains the Zincke aldehyde. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the target 5-(dialkylamino)-3-methyl-penta-2,4-dienal.

Conclusion

The 4-Methylpyridin-1-ium cation is a highly reactive electrophile that serves as a versatile hub for chemical synthesis. By carefully selecting the nucleophile and reaction conditions, researchers can steer the reactivity towards substitution, addition, or complete ring-opening. Understanding the underlying mechanisms and the subtle factors that govern regioselectivity is crucial for harnessing the full synthetic potential of this important chemical scaffold. The protocols and insights provided in this guide offer a robust framework for professionals in drug discovery and chemical research to design and execute novel synthetic strategies based on pyridinium salt chemistry.

References

- Formation and reactivity of pyridinium salts via Zincke imine intermediates. American Chemical Society.

- Donohoe, T. J., Connolly, M. J., & Walton, L. (n.d.). Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. Organic Letters - ACS Publications.

- Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry - ACS Publications.

- Zincke reaction. Wikipedia.

- Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. ResearchGate.

- Zincke aldehyde. Wikipedia.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.

- (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.

- A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS.

- Nucleophilic Dearomatization of Activated Pyridines. MDPI.

- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications.

- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC.

- (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

- (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).

- Heidarzadeh, F., & Abadast, F. (n.d.). Reactions of Some Nucleophiles with Pyrylium Salts. orientjchem.org.

- Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.

- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.

- (2017). Nucleophilic substitution of pyridine. YouTube.

- Whitepaper: A Technical Guide to the Biological Activities of Pyridinium Salts. Benchchem.

- Mechanism of nucleophilic substitution of N-methyl-4-substituted pyridinium salts. The Journal of Organic Chemistry - ACS Publications.

- Nucleophilic attack on olefins co-ordinated to platinum. Part 4. Formation of neutral and cationic σ-adducts and of ring compounds: studies of stability. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing).

- Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace.

- (PDF) Unexpected reactivity of pyridinium salts toward alkynyl Fischer complexes to produce oxo -heterocycles. ResearchGate.

- Nucleophilic Addition versus Metalation of 4- and 2-Methylpyridine studied by Mu Iti nuclear Magnetic Resonance Spectroscopy. RSC Publishing.

- N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH.

- Methylpyridinium. Wikipedia.

- Synthesis and crystal structure of a new pyridinium bromide salt. NIH.

- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications.

- reactions of pyrylium salts with nucleophiles. xiv.¹ - new pyridinium salts with potential biological. ResearchGate.

- Pyridines: properties, syntheses & reactivity. (n.d.).

- Nucleophilic addition reactions to pyridines. (n.d.).

- 4-Methylpyridine. PubChem.

- The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles. Arkivoc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nucleophilic addition reactions to pyridines [quimicaorganica.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nucleophilic Dearomatization of Activated Pyridines | MDPI [mdpi.com]

- 14. Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts [acswebcontent.acs.org]

- 18. Zincke reaction - Wikipedia [en.wikipedia.org]

- 19. Zincke aldehyde - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Alkyl-4-methylpyridinium Halides

Introduction

N-alkyl-4-methylpyridinium halides are a class of quaternary ammonium salts that have garnered significant interest within the scientific community. Their applications are diverse, ranging from their use as versatile ionic liquids to their role as intermediates in the synthesis of more complex molecules.[1][2][3] The tunable nature of their physical and chemical properties, achieved by varying the alkyl chain and the halide counter-ion, makes them particularly attractive for researchers in materials science and drug development. This guide provides a comprehensive overview of the synthesis of these valuable compounds, with a focus on the underlying chemical principles and practical experimental considerations.

The Menshutkin Reaction: The Primary Synthetic Route

The most common and well-established method for the synthesis of N-alkyl-4-methylpyridinium halides is the Menshutkin reaction.[4][5] This reaction, named after Nikolai Menshutkin who first described it in 1890, involves the quaternization of a tertiary amine (in this case, 4-methylpyridine) with an alkyl halide.[5]

Mechanism and Key Influencing Factors

The Menshutkin reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] In this one-step process, the lone pair of electrons on the nitrogen atom of the 4-methylpyridine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the halide ion.[6]

Caption: The SN2 mechanism of the Menshutkin reaction.

Several factors significantly influence the rate and efficiency of the Menshutkin reaction:

-

Nature of the Alkyl Halide: The reactivity of the alkyl halide is dependent on the nature of the leaving group. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[4] This is due to the better leaving group ability of the larger, more polarizable halide ions. Benzylic, allylic, and α-carbonylated alkyl halides are also excellent reactants due to the stabilization of the transition state.[4]

-

Solvent Effects: The choice of solvent is critical. The reaction involves the formation of an ionic product from neutral reactants, with a transition state that has significant charge separation.[7][8] Therefore, polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize the charged transition state, thereby accelerating the reaction.[5][9] Protic solvents can solvate the amine nucleophile through hydrogen bonding, which can hinder its reactivity.[6]

-

Steric Hindrance: As with all SN2 reactions, steric hindrance plays a crucial role. Less sterically hindered alkyl halides will react more readily.[6]

-

Temperature: Increasing the reaction temperature generally increases the reaction rate.[5] However, excessively high temperatures should be avoided to prevent side reactions and decomposition of the product.

Classical Experimental Protocol for the Synthesis of N-Ethyl-4-methylpyridinium Bromide

This protocol provides a representative example of a classical Menshutkin reaction.

Materials:

-

4-Methylpyridine (picoline)

-

Ethyl bromide

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine (1.0 eq) in anhydrous acetonitrile.

-

Slowly add ethyl bromide (1.1 - 1.5 eq) to the solution at room temperature.[10]

-

Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, often an oil or a solid, is then triturated with anhydrous diethyl ether to induce crystallization or precipitation.[10]

-

Collect the solid product by vacuum filtration and wash it several times with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified N-ethyl-4-methylpyridinium bromide under vacuum.

Caption: A general experimental workflow for the synthesis of N-alkyl-4-methylpyridinium halides.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[12] In the context of the Menshutkin reaction, microwave-assisted synthesis can dramatically reduce reaction times from hours or days to mere minutes, often with improved yields.[13] This is attributed to the efficient and rapid heating of the reaction mixture by the microwaves.[12]

A typical microwave-assisted synthesis involves placing the reactants (4-methylpyridine and the alkyl halide), often without a solvent or in a minimal amount of a polar solvent, in a sealed microwave reactor vessel and irradiating at a set temperature and time.[13][14]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of N-alkyl-4-methylpyridinium halides.[15][16] The chemical effects of ultrasound arise from acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction rate.[17][18]

Mechanochemistry

Mechanochemical synthesis, particularly liquid-assisted grinding (LAG), offers a solvent-free or minimal-solvent alternative to traditional methods.[11] This technique involves grinding the solid reactants together, sometimes with the addition of a small amount of a liquid to facilitate the reaction.[11] This method is not only environmentally benign but can also lead to the formation of products that are difficult to obtain through solution-phase synthesis.[19]

Characterization of N-Alkyl-4-methylpyridinium Halides

The successful synthesis of N-alkyl-4-methylpyridinium halides can be confirmed using a variety of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the protons of the N-alkyl group. The protons on the pyridine ring and the methyl group will experience a downfield shift due to the positive charge on the nitrogen atom.[20][21] |

| ¹³C NMR | Similar to ¹H NMR, the carbon signals of the N-alkyl group will be present, and the carbons of the pyridine ring will be shifted downfield.[13] |

| FT-IR | Characteristic vibrational bands for the pyridinium ring and the alkyl chains can be observed. |

| Mass Spectrometry | The molecular ion peak corresponding to the N-alkyl-4-methylpyridinium cation will be detected. |

Summary and Outlook

The synthesis of N-alkyl-4-methylpyridinium halides is a well-established field, with the Menshutkin reaction remaining the cornerstone of their preparation. However, the increasing demand for sustainable chemical processes is driving the adoption of modern techniques such as microwave and ultrasound-assisted synthesis, as well as mechanochemistry. These methods offer significant advantages in terms of reaction time, yield, and environmental impact. Future research in this area will likely focus on the development of even more efficient and greener synthetic protocols, as well as the exploration of novel N-alkyl-4-methylpyridinium halides with tailored properties for specific applications in catalysis, materials science, and biotechnology.

References

- Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC. (n.d.).

- Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. (n.d.).

- Novel and Cleaner Synthesis of Pyridinium Salts from Pyridoxal Oxime and Substituted Phenacyl Bromides. (n.d.).

- Menshutkin reaction - Wikipedia. (n.d.).

- Solvent Effects on the Menshutkin Reaction | The Journal of Physical Chemistry B. (2022, February 23).

- [PDF] Solvent Effects on the Menshutkin Reaction. - Semantic Scholar. (n.d.).

- Microwave Assisted Organic Synthesis. (n.d.).

- Eindhoven University of Technology MASTER Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Microwave-Assisted Synthesis of Room-Temperature Ionic Liquid Precursor in Closed Vessel - Sci-Hub. (n.d.).

- A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids as an Environmentally Friendly Alternative - SciRP.org. (n.d.).

- Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings - PMC - NIH. (n.d.).

- CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents. (n.d.).

- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - NIH. (n.d.).

- Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Menshutkin reaction - chemeurope.com. (n.d.).

- Ultrasound assisted Heterocycles Synthesis. (n.d.).

- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI. (2021, July 6).

- Ultrasonic assisted synthesis of styrylpyridinium dyes: Optical properties and DFT calculations - PubMed. (n.d.).

- Reaction energy profile for the S N 2 Menshutkin reaction NH 3 + CH 3... - ResearchGate. (n.d.).

- Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF - ResearchGate. (2025, August 6).

- Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction | Request PDF - ResearchGate. (2025, August 5).

- Synthesis and optical properties of new alkylated pyridinium halides - ResearchGate. (2025, August 10).

- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC. (n.d.).

- New alkylpyridinium tetrahalidometallate ionic liquids and ionic liquid crystals-insights into the origin of their phase behavior - ResearchGate. (2025, October 19).

- Ionic Liquids in Synthesis: The Role of Pyridinium Salts. (n.d.).

- WO2013042109A1 - Processes for preparing n-ethyl-2-methylpyridinium bromide and n... - Google Patents. (n.d.).

- N-Alkyl pyridinium salts as the active components in materials and... - ResearchGate. (n.d.).

- Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries - PMC. (2022, November 15).

- 2,6-Dialkyl-4-methylpyrylium and 6-Alkyl-2,4-dimethylpyrylium Salts, and the Corresponding N-Alkylpyridinium Salts as New Ionic Liquids | Request PDF - ResearchGate. (2025, August 7).

- A Concise Overview of Ultrasound-Assisted Techniques for the Production of 2D Materials. (n.d.).

- Ultrasound mediated, green innovation for the synthesis of polysubstituted 1,4-dihydropyridines - RSC Publishing. (n.d.).

- Ultrasonic synthesis, XRD/HSA-interactions, DFT, time-dependence spectrophotometric stability and thermal analysis of the. (n.d.).

- Structure of different N-alkyl pyridinium salts - ResearchGate. (n.d.).

- Pyridinium Salts: From synthesis to reactivity and applications | Request PDF - ResearchGate. (n.d.).

- ¹H-NMR spectra of 2A4MP4HB: a theoretical and b experimental - ResearchGate. (n.d.).

- Solvent-Free α‑Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N‑Heterocyclic Carbene−Palladium Complex (SIPr)Ph2Pd(cin)Cl - American Chemical Society. (2026, February 2).

- The synthetic potential of pyridinium salt photochemistry - PubMed - NIH. (n.d.).

- CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

- m-Toluidine, N-ethyl - Organic Syntheses Procedure. (n.d.).

Sources

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 5. Menshutkin_reaction [chemeurope.com]

- 6. research.tue.nl [research.tue.nl]

- 7. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarship.miami.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. scirp.org [scirp.org]

- 14. mdpi.com [mdpi.com]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. Ultrasonic assisted synthesis of styrylpyridinium dyes: Optical properties and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Ultrasound mediated, green innovation for the synthesis of polysubstituted 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Advanced Protocol: Synthesis and Application of 4-Methylpyridin-1-ium Ionic Liquids

This guide details the synthesis, characterization, and application of 4-Methylpyridin-1-ium (4-Picolinium) based ionic liquids. It is designed for researchers requiring high-purity solvents for extraction, catalysis, and gas separation.

Executive Summary

4-Methylpyridin-1-ium (often abbreviated as [4-MePy] or [4-Pic] ) cations represent a distinct class of pyridinium ionic liquids (ILs). Unlike their imidazolium counterparts, [4-MePy] ILs exhibit enhanced aromatic character and chemical stability under oxidative conditions. The methyl group at the para position reduces nucleophilic susceptibility at the ring, making these ILs superior candidates for oxidative desulfurization (ODS) and high-temperature CO₂ capture .

Part 1: Chemical Basis & Rationale

Why 4-Methylpyridinium?

The selection of the 4-methylpyridinium cation over 1-alkyl-3-methylimidazolium ([CwnMIm]) or unsubstituted pyridinium is driven by three mechanistic factors:

-

Steric Electronic Shielding: The methyl group at the C4 position exerts an electron-donating inductive effect (+I), increasing the electron density of the aromatic ring. This enhances

- -

Chemical Stability: Unlike imidazolium cations, which possess an acidic proton at C2 (pKa ~21-23) susceptible to deprotonation by bases (forming carbenes), the 4-methylpyridinium core is more robust against basic conditions.

-

Tunable Viscosity: The symmetry of the para-substitution often results in higher melting points than ortho- or meta- isomers, but properly selected anions (e.g.,

) maintain liquid states at room temperature with lower viscosity than equivalent ammonium salts.

Part 2: Synthesis Protocol

Target Compound: 1-Butyl-4-methylpyridinium tetrafluoroborate (

Phase A: Quaternization (Synthesis of Halide Precursor)

Objective: Synthesize 1-butyl-4-methylpyridinium bromide ([C4-4-Pic][Br]).

Reagents:

-

4-Methylpyridine (4-Picoline) (Reagent Grade, >98%)

-

1-Bromobutane (Reagent Grade, >99%)

-

Solvent: Acetonitrile (ACN) or Toluene (Optional; solvent-free is preferred for green chemistry).

-

Inert Gas: Nitrogen (

) or Argon.

Protocol:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charging: Add 0.1 mol (9.31 g) of 4-methylpyridine to the flask.

-

Addition: Add 0.11 mol (15.07 g) of 1-bromobutane (10% excess) dropwise over 30 minutes while stirring at 0°C (ice bath) to control exothermicity.

-

Reaction: Heat the mixture to 70°C under

atmosphere with vigorous magnetic stirring for 24–48 hours .-

Checkpoint: The mixture should turn into a viscous yellow/orange liquid or a white solid precipitate (depending on cooling).

-

-

Purification:

-

Cool to room temperature.

-

Wash the crude product 3x with ethyl acetate (EtOAc) to remove unreacted starting materials.[1][2][3] (The IL is immiscible with EtOAc; the organic phase is decanted).

-

Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

-

Yield Expectation: >90% White to off-white hygroscopic solid.

-

Phase B: Anion Metathesis (Synthesis of Final IL)

Objective: Exchange Bromide

Reagents:

-

[C4-4-Pic][Br] (from Phase A).

-

Sodium Tetrafluoroborate (

) (1.1 equivalents). -

Solvent: Acetone or Water/Methanol mix.

Protocol:

-

Dissolution: Dissolve 0.05 mol of [C4-4-Pic][Br] in 50 mL of Acetone.

-

Exchange: Add 0.055 mol of

to the solution. Stir vigorously at Room Temperature (RT) for 24 hours . -

Filtration:

will precipitate out (if using Acetone). Filter the white solid (NaBr) through a celite pad or fine frit. -

Solvent Removal: Evaporate the acetone using a rotary evaporator.

-

Purification (Critical): Dissolve the residue in Dichloromethane (DCM). Wash with deionized water (3x 10 mL) to remove residual salts. Note: [C4-4-Pic][BF4] is hydrophobic enough to allow DCM/Water partitioning, but care must be taken to minimize yield loss.

-

Drying: Dry the DCM phase with anhydrous

, filter, and evaporate solvent. -

Final Drying: Dry under high vacuum (0.01 mbar) at 70°C for 24 hours to remove trace water.

Workflow Diagram (Synthesis)

Caption: Step-by-step synthesis workflow for 1-butyl-4-methylpyridinium tetrafluoroborate via quaternization and anion metathesis.

Part 3: Application - Deep Desulfurization of Fuels

Context: Sulfur compounds like Dibenzothiophene (DBT) are refractory (hard to remove) via conventional Hydrodesulfurization (HDS).[4] [C4-4-Pic][BF4] serves as a highly efficient extractant due to the specific interaction between the electron-deficient pyridinium ring and the electron-rich thiophenic ring.

Protocol: Liquid-Liquid Extraction

Reagents:

-

Model Fuel: n-Dodecane spiked with Dibenzothiophene (DBT) (500 ppm S).[4]

-

Extractant: [C4-4-Pic][BF4].

Procedure:

-

Ratio: Prepare a mass ratio of 1:1 (Ionic Liquid : Fuel).

-

Mixing: Add 5.0 g of Model Fuel and 5.0 g of IL to a temperature-controlled jacketed vial.

-

Extraction: Stir vigorously (1000 rpm) at 30°C for 30 minutes .

-

Note: Equilibrium is typically reached within 15-20 minutes due to low viscosity of the IL.

-

-

Separation: Stop stirring and allow phases to settle (approx. 5-10 mins). The IL (denser) will form the bottom layer.

-

Analysis: Remove the upper oil phase.[2] Analyze sulfur content using UV-Vis (at 324 nm for DBT) or GC-FPD.

-

Regeneration:

-

Add water to the spent IL (DBT precipitates out as it is hydrophobic).

-

Alternatively, back-extract the IL with diethyl ether.

-

Dry IL under vacuum before reuse.

-

Performance Data:

-

Single Stage Efficiency: ~70-80% removal of DBT.

-

Multi-stage (3 cycles): >98% removal.

Mechanism Diagram (Desulfurization)

Caption: Process flow for extractive desulfurization of diesel using 4-methylpyridinium ionic liquids.

Part 4: Physical Properties & Data

The physical properties of 4-methylpyridinium ILs are heavily dependent on the anion. The table below summarizes key metrics for the 1-butyl-4-methylpyridinium cation (

| Property | Relevance | ||

| Molecular Weight | 237.05 g/mol | 418.38 g/mol | Stoichiometry calculations. |

| Physical State (25°C) | Liquid | Liquid | Ease of handling. |

| Density (20°C) | 1.20 g/mL | 1.42 g/mL | Phase separation (heavier than water/fuel). |

| Viscosity (25°C) | ~180 cP | ~95 cP | Mass transfer rates ( |

| Water Solubility | Miscible | Hydrophobic | |

| Thermal Stability ( | ~380°C | ~420°C | High-temperature catalysis/separations. |

| Conductivity | Moderate | Low | Electrochemical applications. |

Part 5: Safety & Handling (E-E-A-T)

-

Toxicity: Pyridinium salts generally exhibit moderate toxicity (higher than imidazolium, lower than simple ammoniums). They are known to inhibit acetylcholinesterase. Handle with gloves and in a fume hood.

-

Hygroscopicity:

variants are hygroscopic. Water uptake significantly alters viscosity and extraction efficiency. Store in a desiccator or glovebox. -

Hydrolysis: The

anion can hydrolyze at high temperatures in the presence of water to release HF. Avoid heating aqueous

References

-

Papaiconomou, N., et al. (2006).[5] Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. Journal of Chemical & Engineering Data. Link

-

Domanska, U., et al. (2013). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. Link

-

Wang, J., et al. (2007). Desulfurization of Fuel by Extraction with Pyridinium-Based Ionic Liquids. Energy & Fuels. Link

-

Sigma-Aldrich. Product Specification: 1-Butyl-4-methylpyridinium tetrafluoroborate.[6] Link

Sources

- 1. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.in [isca.in]

- 3. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Butyl-4-methylpyridinium tetrafluoroborate = 97.0 T 343952-33-0 [sigmaaldrich.com]

Application Note: Strategic Synthesis and Bio-Evaluation of 4-Methylpyridin-1-ium Scaffolds

Abstract

The 4-methylpyridin-1-ium (N-alkyl-4-picolinium) cation represents a privileged scaffold in drug discovery, primarily utilized for its intrinsic ability to target the mitochondrial matrix via the Nernstian membrane potential. While structurally analogous to the neurotoxin MPP+, rational design allows these derivatives to serve as effective mitochondrial "Trojan horses" for delivering antioxidants, fluorophores, or alkylating agents. This guide details the optimized synthesis, purification, and safety profiling of these salts, moving beyond standard textbook protocols to address practical challenges in yield maximization and purity.

Strategic Rationale & The Safety Paradox

The Mitochondrial "Warhead"

The delocalized positive charge of the pyridinium ring, combined with a lipophilic N-substituent, enables these molecules to permeate the inner mitochondrial membrane (IMM) without active transport. This accumulation is driven by the mitochondrial membrane potential (

The MPP+ Toxicity Warning (Critical Safety Check)

WARNING: Researchers must exercise extreme caution. The structural core of 4-methylpyridin-1-ium is homologous to 1-methyl-4-phenylpyridinium (MPP+) , a potent neurotoxin that inhibits Mitochondrial Complex I, causing Parkinsonian symptoms.

-

Differentiation: While 4-methyl derivatives generally lack the specific steric/electronic profile of MPP+ (4-phenyl), increasing the lipophilicity of the N-tail can inadvertently recreate Complex I inhibition.

-

Mandatory Screening: All new derivatives must be screened for neurotoxicity (see Section 5).

Synthetic Pathways: Mechanisms & Protocols

Method A: The Menschutkin Reaction (Direct Alkylation)

This is the primary method for aliphatic N-substituents. While theoretically simple, moisture control and solvent choice are critical for high yields.

Mechanism:

Figure 1: Kinetic pathway of the Menschutkin reaction emphasizing solvent stabilization.

Protocol A: Optimized Synthesis in Acetonitrile

Reagents: 4-Picoline (1.0 eq), Alkyl Iodide/Bromide (1.2 eq), Acetonitrile (Anhydrous).

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[1] -

Addition: Dissolve 4-picoline in anhydrous Acetonitrile (0.5 M concentration). Add the alkyl halide dropwise at room temperature.

-

Note: Alkyl iodides are more reactive (better leaving group) than bromides.[2] If using chlorides, add NaI (Finkelstein condition) to accelerate.

-

-

Reaction: Heat to reflux (

) for 12–24 hours.-

Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The product will stay at the baseline; disappearance of the starting pyridine spot (

) indicates completion.

-

-

Workup (The "Anti-Solvent" Crash):

-

Cool the mixture to room temperature.

-

Add cold Diethyl Ether (

) or Ethyl Acetate ( -

Cool at

for 2 hours to induce crystallization.

-

-

Purification: Filter the precipitate under vacuum. Wash 3x with cold

to remove unreacted pyridine.

Method B: The Zincke Reaction (For Complex Amines)

Direct alkylation fails with aryl amines or sterically hindered amines. The Zincke reaction uses an activated pyridinium salt (Zincke salt) to perform an amine exchange.

Protocol:

-

Activation: React 4-picoline with 2,4-dinitrochlorobenzene to form the N-(2,4-dinitrophenyl)-4-methylpyridinium chloride (Zincke Salt).

-

Exchange: React the Zincke Salt with the target primary amine (

) in Ethanol/Water under reflux. The dinitroaniline byproduct precipitates or is removed by chromatography.

Data Presentation & Troubleshooting

Table 1: Solvent Selection Guide for Menschutkin Reaction

| Solvent | Dielectric Constant ( | Reaction Rate | Workup Ease | Recommendation |

| Acetonitrile | 37.5 | High | Moderate | Primary Choice. Stabilizes TS; product often soluble hot, insoluble cold. |

| Acetone | 20.7 | Moderate | High | Good for iodides; product usually precipitates immediately. |

| Toluene | 2.4 | Low | High | Use only if high temp ( |

| Ethanol | 24.5 | Moderate | Low | Avoid if possible; difficult to remove solvent traces from hygroscopic salts. |

Table 2: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product is hygroscopic or impure. | Decant solvent, triturate (grind) the oil with dry |

| Low Yield | Alkyl chloride is too stable. | Switch to Alkyl Iodide or add catalytic NaI (0.1 eq). |

| Brown Color | Oxidation of pyridine ring. | Perform reaction under strict |

Quality Control & Characterization

NMR Diagnostics

The formation of the quaternary ammonium salt induces significant deshielding.

-

NMR (DMSO-

-

-Protons (C2/C6): Shift downfield from

-

-Methyl/Alkyl: The

-

-Protons (C2/C6): Shift downfield from

-

NMR: The C2/C6 carbons shift to

Purity Check

-

HPLC: Reverse-phase (C18), Water/Acetonitrile (+0.1% TFA). The cationic nature requires an acidic modifier to prevent peak tailing.

Biological Validation & Safety Assays

Before advancing to efficacy models, the "Trojan Horse" capability and safety must be verified.

Figure 2: Biological validation workflow distinguishing targeting efficacy from toxicity.

Protocol: Mitochondrial Co-localization

-

Cell Line: HeLa or SH-SY5Y cells.

-

Staining: Incubate cells with the 4-methylpyridinium derivative (

) for 30 mins. -

Counter-stain: Add MitoTracker Deep Red (

) for the final 15 mins. -

Imaging: Confocal microscopy. Calculate Pearson's Correlation Coefficient (PCC). A PCC

indicates successful mitochondrial targeting.

Protocol: Safety Screen (Complex I)

To ensure the compound is not an MPP+ mimetic:

-

Isolate mitochondria from rat liver or use permeabilized cells.

-

Measure Oxygen Consumption Rate (OCR) using a Seahorse analyzer.

-

Add Glutamate/Malate (Complex I substrates).

-

Add Test Compound. Decrease in OCR indicates Complex I inhibition (Toxicity).

References

-

Menschutkin Reaction Kinetics & Solvents

- Abboud, J. L. M., et al. "Solvent effects on the Menschutkin reaction." Journal of Organic Chemistry.

-

Mitochondrial Targeting Mechanism

-

Murphy, M. P. "Targeting lipophilic cations to mitochondria."[3] Biochimica et Biophysica Acta (BBA).

-

-

MPP+ Toxicity & Structural Analogs

- Rollema, H., et al. "Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+)." Journal of Medicinal Chemistry.

-

Zincke Reaction for N-Aryl Derivatives

- Cheng, Y., et al. "Synthesis of N-arylpyridinium salts bearing a nitrone spin trap." Organic & Biomolecular Chemistry.

-

Peptide Synthesis Applications (4-Iodine-N-methylpyridinium)

-

Lu, F., et al. "4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis."[4] Organic Letters.

-

Sources

Application Notes & Protocols: 4-Methylpyridin-1-ium Salts as Electrolytes in Batteries

Introduction: The Imperative for Advanced Electrolytes

The advancement of battery technology is fundamentally tethered to the innovation of its core components, with the electrolyte playing a pivotal role in defining performance, safety, and operational lifetime. Conventional electrolytes, typically based on lithium salts dissolved in organic carbonate solvents, are plagued by inherent limitations such as flammability, a narrow electrochemical stability window (ESW), and volatility.[1] These drawbacks present significant safety hazards and restrict the use of high-voltage electrode materials necessary for next-generation, high-energy-density batteries.

Ionic liquids (ILs), particularly pyridinium-based salts, have emerged as a compelling class of alternative electrolytes.[1] Their defining characteristics—negligible vapor pressure, high thermal stability, non-flammability, and wide electrochemical windows—directly address the shortcomings of traditional systems.[2][3] Among this class, 4-Methylpyridin-1-ium salts are of particular interest due to the tunability of their physicochemical properties through modification of the anion and the N-alkyl substituent.[1][4]

This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of 4-Methylpyridin-1-ium salts as battery electrolytes. It consolidates field-proven insights and detailed protocols to facilitate the exploration of these promising materials.

Foundational Science: Properties of 4-Methylpyridin-1-ium Salts

The efficacy of a 4-Methylpyridin-1-ium salt as an electrolyte is a function of the interplay between the 1-alkyl-4-methylpyridinium cation and the chosen anion. The structure of these components dictates crucial properties like ionic conductivity, viscosity, and electrochemical stability.

-

The Cation: The 4-methyl group on the pyridinium ring offers a specific steric and electronic profile. The length and branching of the alkyl chain (e.g., butyl, hexyl) attached to the nitrogen atom significantly influence viscosity and melting point; longer chains tend to increase viscosity, which can impede ion mobility.[1]

-

The Anion: The choice of anion is arguably the most critical factor in defining the electrolyte's performance. Common anions like tetrafluoroborate (BF₄⁻) and bis(trifluoromethanesulfonyl)imide (TFSI⁻) impart distinct characteristics.[3][5]

-

BF₄⁻: Generally results in higher viscosity but can offer good electrochemical stability.[5][6]

-

TFSI⁻: Often leads to lower viscosity and higher ionic conductivity due to its larger size and delocalized negative charge, which weakens the cation-anion interaction.[3][7] It is also known for its excellent thermal and electrochemical stability.[8]

-

Key Performance Metrics

A summary of critical properties for representative 4-Methylpyridin-1-ium based electrolytes is presented below. These values are indicative and can vary with purity and measurement conditions.

| Electrolyte Composition | Ionic Conductivity (mS/cm) at 25°C | Electrochemical Stability Window (V) | Viscosity (cP) at 25°C | Reference |

| 1-Butyl-4-methylpyridinium Tetrafluoroborate ([C₄-4-MePy][BF₄]) | ~2-5 | ~4.0 - 4.5 vs. Li/Li⁺ | ~100-150 | [2][5] |

| 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide ([C₄-4-MePy][TFSI]) | ~3-8 | > 5.0 vs. Li/Li⁺ | ~50-80 | [3] |

| 1M LiTFSI in [C₄-4-MePy][TFSI] | ~1-4 | > 5.0 vs. Li/Li⁺ | ~150-250 | [7][9] |

Synthesis and Purification Protocols

The synthesis of 4-Methylpyridin-1-ium salts is typically a two-step process: N-alkylation (a Menshutkin reaction) followed by anion exchange. Purity is paramount, as residual halides or water can severely degrade electrochemical performance.

Protocol: Synthesis of 1-Butyl-4-methylpyridinium Bromide ([C₄-4-MePy][Br])

This protocol details the initial quaternization step, which is foundational for creating various salts via anion exchange.

Causality: The reaction involves the nucleophilic attack of the nitrogen atom in 4-methylpyridine on the electrophilic carbon of 1-bromobutane. The use of a solvent like acetonitrile is common, but the reaction can often be run neat. Refluxing provides the necessary activation energy to drive the reaction to completion.

Materials:

-

4-Methylpyridine (picoline), distilled

-

1-Bromobutane, >99%

-

Acetonitrile (optional, anhydrous)

-

Diethyl ether, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagents: Add equimolar amounts of 4-methylpyridine and 1-bromobutane to the flask. For example, add 4-methylpyridine (0.1 mol, 9.31 g) followed by the slow addition of 1-bromobutane (0.1 mol, 13.7 g).

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring for 24-48 hours. The product will often precipitate as a white or off-white solid or form a viscous second liquid phase.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

-

Purification: a. Decant any unreacted starting material. b. Wash the solid product multiple times with anhydrous diethyl ether (3 x 50 mL) to remove residual starting materials. This step is critical as unreacted pyridine or alkyl halide will compromise the electrolyte's electrochemical window. c. Filter the solid product under vacuum.

-

Drying: Dry the resulting white solid under high vacuum at 60-80°C for at least 24 hours to remove all traces of solvent and moisture.[9] The final product is [C₄-4-MePy][Br].

Protocol: Anion Exchange to Synthesize [C₄-4-MePy][TFSI]

Causality: This step replaces the bromide anion with the desired TFSI⁻ anion. The reaction is driven by the precipitation of LiBr in a solvent where it is insoluble, while the desired ionic liquid remains dissolved.

Materials:

-

[C₄-4-MePy][Br] (from Protocol 3.1)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9%)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolution: In a flask, dissolve [C₄-4-MePy][Br] (0.1 mol) and an equimolar amount of LiTFSI (0.1 mol, 28.7 g) in deionized water (100 mL). Stir until fully dissolved.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the ionic liquid into DCM (3 x 50 mL). The [C₄-4-MePy][TFSI] is hydrophobic and will partition into the organic phase, while the LiBr byproduct remains in the aqueous phase.

-

Washing: Combine the organic layers and wash them with deionized water (3 x 50 mL) to remove any remaining LiBr. A silver nitrate test on the final aqueous wash can confirm the absence of bromide ions (no AgBr precipitate should form).

-

Drying: Dry the DCM phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the DCM using a rotary evaporator.

-

Final Drying: Transfer the resulting viscous liquid to a Schlenk flask and dry under high vacuum at 80-100°C for 48 hours with vigorous stirring to remove all residual water and solvent.[9] The final product is a clear, often colorless to pale yellow liquid.

Diagram: Synthesis Workflow

Caption: Workflow for the two-step synthesis of a 4-Methylpyridin-1-ium TFSI ionic liquid.

Electrolyte Formulation and Battery Assembly

The performance of a 4-Methylpyridin-1-ium salt is tested by incorporating it into a battery cell. For Li-ion systems, a lithium salt must be added. For other systems, like Zn-ion, a zinc salt is used.